![molecular formula C15H12N4O3 B3829986 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B3829986.png)
5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
説明
5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], also known as MNPH, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. MNPH is a hydrazone derivative of 5-methyl-1H-indole-2,3-dione, which is a well-known indole derivative with various biological activities.
作用機序
The mechanism of action of 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been reported to inhibit the activity of reactive oxygen species (ROS) and inflammatory cytokines, which are known to contribute to oxidative stress and inflammation. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been shown to activate various cellular antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been reported to scavenge ROS and inhibit the production of inflammatory cytokines, which are known to contribute to oxidative stress and inflammation. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been studied for its effects on the central nervous system, particularly its potential as a neuroprotective agent against oxidative stress and neurodegenerative diseases.
実験室実験の利点と制限
5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] can be synthesized using simple reaction conditions and is stable under normal laboratory conditions. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been shown to have low toxicity in various cell lines and animal models, which makes it a safe candidate for further studies. However, 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has some limitations for lab experiments, including its limited solubility in water and its potential for non-specific binding to proteins and other biomolecules.
将来の方向性
5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has several potential future directions for scientific research. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has shown promising results in various preclinical studies, and further studies are needed to evaluate its efficacy and safety in animal models and human clinical trials. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] can also be modified to improve its pharmacological properties, such as its solubility, bioavailability, and selectivity. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] can also be used as a molecular probe to study various cellular pathways and signaling molecules, which can provide insights into the mechanisms of oxidative stress and inflammation. Overall, 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has great potential for scientific research and drug development, and further studies are needed to fully explore its therapeutic potential.
Conclusion:
In conclusion, 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is a promising chemical compound that has gained significant attention in recent years due to its potential use in scientific research. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been synthesized using simple reaction conditions and has been shown to have various biological activities, including antioxidant, anti-inflammatory, and anticancer activities. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been studied for its effects on the central nervous system, particularly its potential as a neuroprotective agent against oxidative stress and neurodegenerative diseases. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has great potential for scientific research and drug development, and further studies are needed to fully explore its therapeutic potential.
科学的研究の応用
5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been studied for its potential use in various scientific research areas, including medicinal chemistry, biochemistry, and neuroscience. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities, which make it a promising candidate for drug development. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been studied for its effects on the central nervous system, particularly its potential as a neuroprotective agent against oxidative stress and neurodegenerative diseases.
特性
IUPAC Name |
5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-9-2-7-13-12(8-9)14(15(20)16-13)18-17-10-3-5-11(6-4-10)19(21)22/h2-8,16,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJPJQGKRQKUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



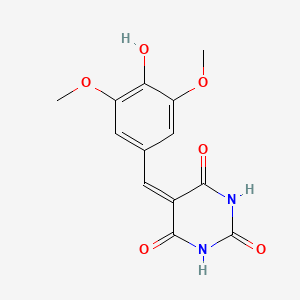
![N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B3829910.png)


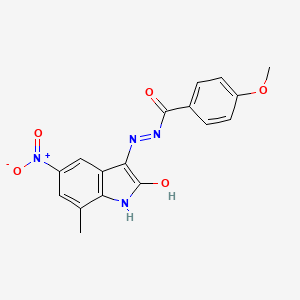
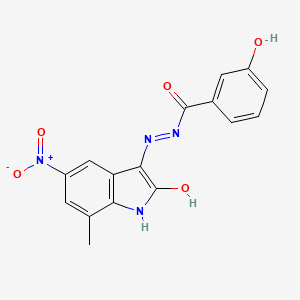


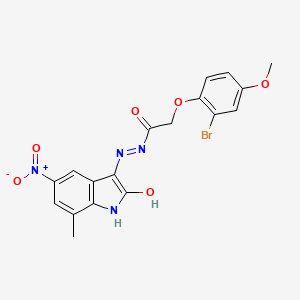
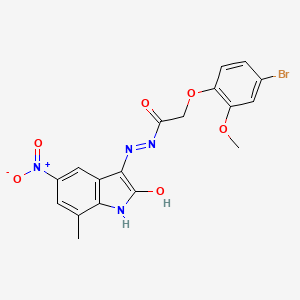

![5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3829972.png)
![5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3829991.png)
